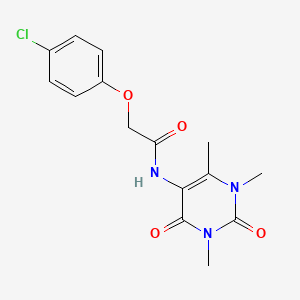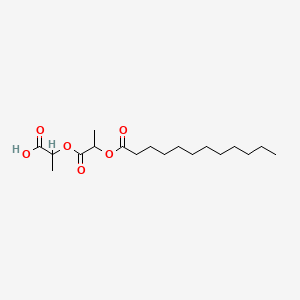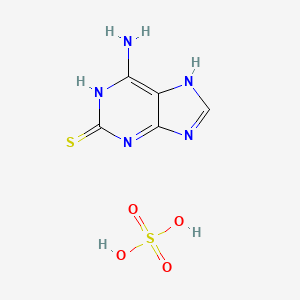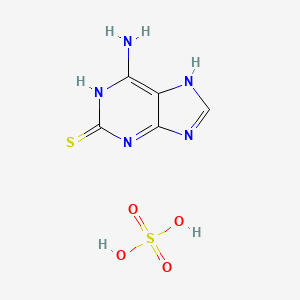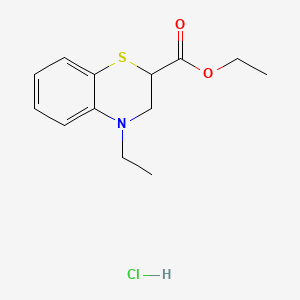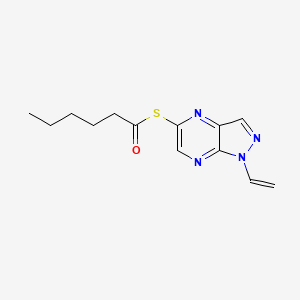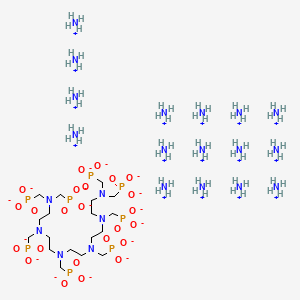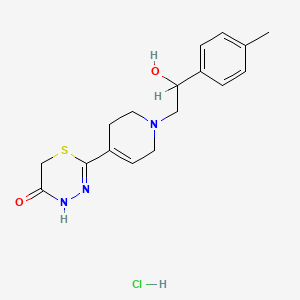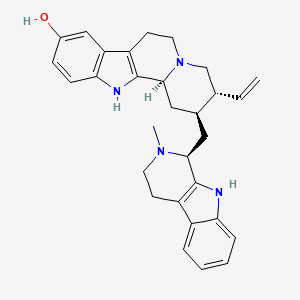
10-Hydroxyusambarine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyusambarine is a monoterpenoid indole alkaloid, a class of compounds known for their diverse biological activities. This compound is derived from the plant species Strychnos usambarensis, which is native to tropical regions. The chemical structure of this compound includes a hydroxyl group attached to the usambarine skeleton, contributing to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyusambarine typically involves multiple steps, starting from simpler indole derivatives. The key steps include:
Formation of the Indole Core: This is achieved through Fischer indole synthesis or other methods that construct the indole ring.
Functionalization: Introduction of the hydroxyl group at the 10th position is a critical step. This can be done using selective oxidation reactions.
Cyclization: The final step involves cyclization to form the complete alkaloid structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as Strychnos usambarensis, remains a viable method. This involves:
Harvesting and Drying: The plant material is harvested and dried.
Extraction: Alkaloids are extracted using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyusambarine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can modify the indole ring or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new groups into the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 10-Hydroxyusambarine involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in parasite metabolism, contributing to its antimalarial activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: It may interfere with signal transduction pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Usambarine: Lacks the hydroxyl group at the 10th position.
11-Hydroxyusambarine: Similar structure with the hydroxyl group at the 11th position.
Strychnopentamine: Another alkaloid from the same plant with different biological activities.
Uniqueness: 10-Hydroxyusambarine is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its antimalarial activity, in particular, sets it apart from other similar compounds .
Properties
CAS No. |
42814-43-7 |
|---|---|
Molecular Formula |
C30H34N4O |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2S,3R,12bS)-3-ethenyl-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-ol |
InChI |
InChI=1S/C30H34N4O/c1-3-18-17-34-13-11-23-24-16-20(35)8-9-26(24)32-30(23)28(34)15-19(18)14-27-29-22(10-12-33(27)2)21-6-4-5-7-25(21)31-29/h3-9,16,18-19,27-28,31-32,35H,1,10-15,17H2,2H3/t18-,19-,27-,28-/m0/s1 |
InChI Key |
QYONROBEKPAESK-HVYZTVOGSA-N |
Isomeric SMILES |
CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=C(N5)C=CC(=C6)O)NC7=CC=CC=C27 |
Canonical SMILES |
CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=C(N5)C=CC(=C6)O)NC7=CC=CC=C27 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



